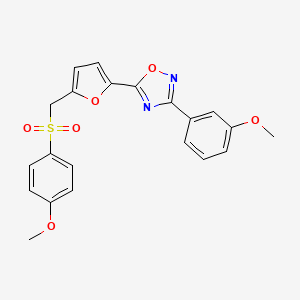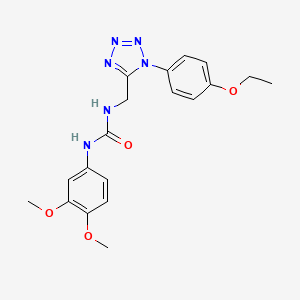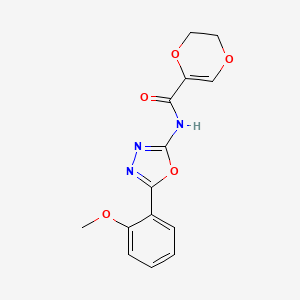![molecular formula C24H20N2O3 B2527480 (2E)-2-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidenehydrazinylidene]-1,2-diphenylethanone CAS No. 926406-12-4](/img/structure/B2527480.png)
(2E)-2-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidenehydrazinylidene]-1,2-diphenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(2E)-2-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidenehydrazinylidene]-1,2-diphenylethanone" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. While the specific compound is not directly studied in the provided papers, insights can be drawn from related compounds and their behaviors.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that require careful selection of reagents and conditions. For example, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was achieved through a reaction involving 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate . This process may share similarities with the synthesis of the compound , particularly in the formation of carbon-nitrogen bonds and the use of carbonyl-containing reagents.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their reactivity and properties. X-ray diffraction and DFT calculations are common methods used to elucidate these structures. For instance, the structure of (2E)-ethyl 2-((4-(cyanomethoxy)benzylidene)hydrazono)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate was determined using these techniques, revealing the presence of intramolecular and intermolecular hydrogen bonds . Such structural details are essential for understanding the behavior of similar compounds, including the one under analysis.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular geometry. The compound contains multiple functional groups that could participate in a variety of chemical reactions. For example, the presence of a benzodioxin moiety might suggest potential for electrophilic aromatic substitution reactions, while the ethanone portion could be involved in nucleophilic acyl substitution. The synthesis and reactions of 1,2-diphenylethane derivatives, as discussed in the literature, provide a foundation for understanding the types of reactions that the compound might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are directly related to its molecular structure. The presence of hydrogen bonds, as seen in related compounds, can affect properties like solubility and boiling point . The electronic structure, including HOMO and LUMO energies, can give insights into the compound's stability and reactivity . While the specific properties of "this compound" are not provided, analogous compounds can serve as a comparative basis to predict behaviors such as solubility, melting point, and reactivity.
科学的研究の応用
Synthetic Processes
1,2-Diphenylethane, a core structural component similar to the query compound, is an important organic synthetic intermediate. Various synthetic processes including F-C alkylation and benzyl coupling reactions have been summarized, highlighting its significance in organic synthesis (Tang Zhong-feng, 2010).
Biodegradation Studies
Biodegradation research on 1,1-diphenylethylene and 1,1-diphenylethane by Pseudomonas putida PaW 736 explored their potential environmental impact and degradation pathways. This study indicates the environmental relevance of such compounds and their potential for bioremediation (S. Gautam & S. Suresh, 2009).
Characterization and Magnetic Properties
The study on 1,3-diphenyl-7-trifluoromethyl-1,4-dihydro-1,2,4-benzotriazin-4-yl, a compound with a structure partially resembling the query compound, focused on its synthesis, characterization, and magnetic properties. This research offers insights into the material properties of similar complex molecules (Christos P. Constantinides et al., 2011).
特性
IUPAC Name |
(2E)-2-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidenehydrazinylidene]-1,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-17(20-12-13-21-22(16-20)29-15-14-28-21)25-26-23(18-8-4-2-5-9-18)24(27)19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3/b25-17+,26-23+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMWDSXKXUDJRO-DHUSVAKKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C(/C1=CC=CC=C1)\C(=O)C2=CC=CC=C2)/C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2527401.png)
![2-[(2-Methoxyethyl)thio]benzoic acid](/img/structure/B2527404.png)

![2-[(4-Methylphenyl)methyl-[(2-methylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2527406.png)



![N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2527412.png)


![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2527417.png)

![3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanopropyl)propanamide](/img/structure/B2527419.png)